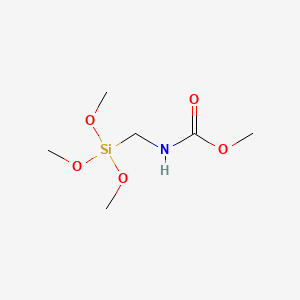

Methyl N-(trimethoxysilylmethyl)carbamate

Description

Methyl N-(trimethoxysilylmethyl)carbamate is a carbamate derivative characterized by a trimethoxysilylmethyl group attached to the carbamate nitrogen. Carbamates (R-O-CO-NR'₂) are versatile compounds widely used in agrochemicals, pharmaceuticals, and polymer chemistry due to their hydrolytic stability and reactivity .

Properties

IUPAC Name |

methyl N-(trimethoxysilylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5Si/c1-9-6(8)7-5-13(10-2,11-3)12-4/h5H2,1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZZZOHJMJYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075403 | |

| Record name | Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-64-6 | |

| Record name | Methyl N-[(trimethoxysilyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-((trimethoxysilyl)methyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[(trimethoxysilyl)methyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (trimethoxysilyl)methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl N-(trimethoxysilylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester typically involves the reaction of trimethoxysilane with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3O)3SiCH2NH2+CH3NCO→(CH3O)3SiCH2NHCOOCH3

Industrial Production Methods

In an industrial setting, the production of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(trimethoxysilylmethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol and methanol.

Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Silane compounds, often catalyzed by acids or bases.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Silanol and methanol.

Condensation: Siloxane compounds.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

Methyl N-(trimethoxysilylmethyl)carbamate serves as a precursor in the synthesis of organosilicon compounds. It is utilized in various organic reactions, particularly those involving silane chemistry. The compound can undergo hydrolysis, condensation, and substitution reactions, making it valuable for creating siloxane bonds and other derivatives.

Biology

In biological research, this compound is employed for the modification of biomolecules. Its ability to form stable bonds with proteins and nucleic acids allows researchers to study cellular processes and interactions more effectively. The interaction with acetylcholinesterase (AChE) has been highlighted, where it inhibits the enzyme, leading to increased levels of acetylcholine and influencing neurotransmission pathways.

Medicine

The potential use of this compound in drug delivery systems is an area of active investigation. Its reactivity enables it to form stable conjugates with therapeutic agents, enhancing their bioavailability and targeting capabilities.

Industrial Applications

In industry, this compound is utilized in the formulation of coatings, adhesives, and sealants. Its strong bonding properties with various substrates make it an ideal candidate for enhancing the durability and performance of these materials.

Chemical Reactions

This compound can undergo several key reactions:

- Hydrolysis: In the presence of water, it can hydrolyze to yield silanol and methanol.

- Condensation: It can react with other silane compounds to form siloxane bonds.

- Substitution: The carbamate group may participate in nucleophilic substitution reactions.

Summary Table of Chemical Reactions

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Hydrolysis | Silanol, Methanol | Aqueous solutions (acidic/basic) |

| Condensation | Siloxane Compounds | Catalyzed by acids or bases |

| Substitution | Various Substituted Carbamates | Nucleophiles (amines/alcohols) |

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| AChE Inhibition | Reversible inhibition leading to increased acetylcholine levels |

| Cell Signaling Modulation | Potential effects on MAPK pathway; influences cell growth |

| Toxicity Potential | Similarities with other n-methyl carbamates suggest possible hepatotoxicity |

Drug Delivery Systems

Research has demonstrated the efficacy of this compound as a drug delivery agent by forming stable conjugates with anticancer drugs. This approach enhances the targeted delivery of therapeutics while minimizing off-target effects.

Coatings and Adhesives

In industrial applications, studies have shown that incorporating this compound into polymer formulations significantly improves adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations.

Mechanism of Action

The mechanism of action of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester involves its ability to form stable bonds with other molecules through its silane and carbamate functional groups. The silane group can undergo hydrolysis to form silanol, which can then react with other silane compounds to form siloxane bonds. The carbamate group can participate in nucleophilic substitution reactions, allowing it to modify other molecules.

Comparison with Similar Compounds

Toxicity and Metabolism

Stability and Reactivity

- Carbamates with electron-withdrawing groups (e.g., 4-nitrophenyl) show higher electrophilicity and reactivity toward nucleophiles .

- The trimethoxysilyl group in this compound may enhance moisture sensitivity, leading to hydrolysis under humid conditions, releasing methanol and forming silanol crosslinks .

Biological Activity

Methyl N-(trimethoxysilylmethyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of carbamate compounds, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, influencing cellular processes and pathways.

Pharmacokinetics

Physical Properties:

- Melting Point: < -100°C

- Boiling Point: 204°C

- Density: 1.15 g/cm³

These properties suggest that this compound may exhibit specific bioavailability characteristics that could influence its biological activity.

Interaction with Enzymes

This compound has been shown to interact with AChE, leading to enzyme inhibition. This interaction can result in increased levels of acetylcholine, which may affect various physiological processes including muscle contraction and neurotransmission .

Cellular Effects

The compound is hypothesized to influence cellular functions by altering cell signaling pathways and gene expression. Preliminary data suggest that it may affect metabolic processes and cellular homeostasis, although detailed studies are required to confirm these effects .

Toxicological Studies

Research has indicated that carbamate compounds can cause significant toxicological effects. For example, exposure to other n-methyl carbamates has been associated with hepatotoxicity and oxidative stress in animal models . While direct studies on this compound are lacking, its structural similarities to other carbamates raise concerns regarding potential toxicity.

Clinical Observations

A case report highlighted the delayed effects of carbamate poisoning, where patients exhibited symptoms such as bradycardia and gastrointestinal distress following exposure to carbamate insecticides . This underscores the need for careful evaluation of compounds like this compound in clinical settings.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| AChE Inhibition | Reversible inhibition leading to increased acetylcholine levels |

| Cell Signaling Modulation | Potential effects on MAPK pathway; influences cell growth and differentiation |

| Toxicity Potential | Similarities with other n-methyl carbamates suggest possible hepatotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing Methyl N-(trimethoxysilylmethyl)carbamate?

- Methodological Answer : Synthesis can be optimized using mixed oxide catalysts (e.g., Zn/Al/Ce) under controlled temperatures (80–120°C) and solvent-free conditions. For example, analogous carbamate syntheses employ catalysts with Lewis acid sites to activate substrates, achieving yields >85% . Key parameters include catalyst loading (2–5 wt%), reaction time (4–8 hrs), and inert atmospheres to prevent hydrolysis of trimethoxysilyl groups. Monitor progress via FT-IR or GC-MS to track carbamate bond formation (C=O stretch at ~1700 cm⁻¹).

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm the carbamate moiety (N–CO–O resonance at δ 155–160 ppm in C) and trimethoxysilyl groups (Si–O–CH signals at δ 3.5–3.7 ppm in H). IR spectroscopy validates functional groups (e.g., Si–O–C at ~1100 cm⁻¹) .

- Crystallography : For single-crystal analysis, employ SHELX programs for structure solution and refinement. Tools like WinGX/ORTEP visualize anisotropic displacement parameters and hydrogen bonding .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation. Avoid contact with moisture to prevent hydrolysis .

- Storage : Store under nitrogen at –20°C in amber glass vials. Stabilize with radical inhibitors (e.g., BHT) if long-term storage is required.

Advanced Research Questions

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems for carbamate synthesis?

- Methodological Answer : Homogeneous catalysts (e.g., DMT-MM) activate carboxylic acids via transient zwitterionic intermediates, enabling rapid coupling with amines. Heterogeneous systems (e.g., Zn/Al/Ce oxides) rely on surface acid-base sites to polarize reactants, requiring longer reaction times but offering recyclability. Kinetic studies (e.g., Arrhenius plots) reveal activation energies: ~50 kJ/mol for heterogeneous vs. ~35 kJ/mol for homogeneous systems .

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

- Methodological Answer : Contradictions often arise from twinning or disordered solvent molecules. Use SHELXL’s TWIN/BASF commands to model twinning and SQUEEZE (Platon) to account for solvent voids. Validate with Hirshfeld surface analysis and residual density maps. Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate hydrolysis of the trimethoxysilyl group during functionalization?

- Methodological Answer :

- Protection : Temporarily mask the Si–OCH group using tert-butyldimethylsilyl (TBDMS) ethers, which are hydrolytically stable. Deprotect post-reaction with TBAF .

- Solvent Control : Use anhydrous solvents (e.g., THF over DMF) and molecular sieves. Kinetic studies show hydrolysis rates decrease by 70% in aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.